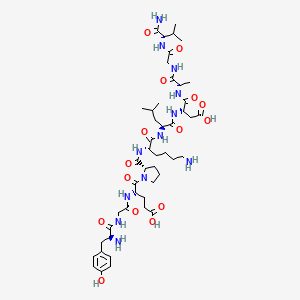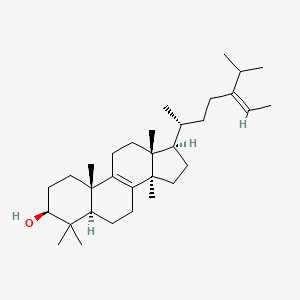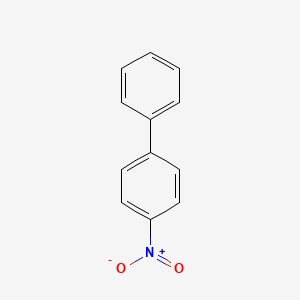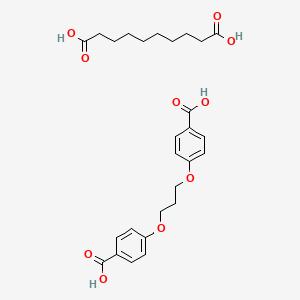
Polifeprosan 20
Übersicht
Beschreibung
Polifeprosan 20 is a biodegradable compound that is used in the treatment of brain tumors . It works by controlling the release of carmustine into the area where the brain tumor was taken out . This medication is placed by a surgeon during brain surgery into the area where the brain tumor was taken out .
Synthesis Analysis
Polifeprosan 20 with carmustine (GLIADEL®) polymer implant wafer is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the brain at the time of planned tumor surgery . It then slowly degrades to release the BCNU chemotherapy directly into the brain thereby bypassing the blood–brain barrier .Molecular Structure Analysis
The structure of polifeprosan 20 is a random copolymer consisting of 1,3-bis-(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA) monomers in a 20:80 molar ratio connected by anhydride bonds . The chemical structure of the chemotherapy drug carmustine, an alkylating agent, is dispersed in the copolymer wafer .Chemical Reactions Analysis
Polifeprosan 20 with carmustine (BCNU, bis-chloroethylnitrosourea, Gliadel (®)) polymer implant wafer is a biodegradable compound containing 3.85% carmustine which slowly degrades to release carmustine and protects it from exposure to water with resultant hydrolysis until the time of release .Physical And Chemical Properties Analysis
Polifeprosan 20 is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the brain at the time of planned tumor surgery . It then slowly degrades to release the BCNU chemotherapy directly into the brain thereby bypassing the blood–brain barrier .Wissenschaftliche Forschungsanwendungen
Therapeutic Application in Malignant Glioma
Polifeprosan 20, when combined with carmustine (BCNU), is used as a biodegradable implant wafer (GLIADEL®) for the treatment of malignant glioma. Implanted in the brain during tumor surgery, it slowly releases BCNU directly into the brain tissue, bypassing the blood-brain barrier. This method has been shown to improve survival in patients with newly diagnosed or recurrent malignant glioma. Carmustine wafers are approved in the United States and the European Union for these indications, and their use doesn't significantly increase the treatment burden since they are placed during surgery. Despite these benefits, their usage appears to be underutilized, possibly due to barriers in their adoption and integration into standard care practices (Kleinberg, 2016).
Role in the Era of Standard Adjuvant Temozolomide
The Polifeprosan 20 carmustine wafer remains the only approved local treatment for malignant glioma. Its efficacy has been demonstrated in blinded placebo-controlled trials, especially in patients who have had total or near-total removal of gross tumor. The therapy is still considered relevant even with the standard use of temozolomide chemotherapy during and after radiotherapy treatment for malignant glioma. Despite limited specific evidence, the treatment is likely to be efficacious in environments where temozolomide is part of initial management. The safety of using carmustine wafers in conjunction with adjuvant temozolomide and radiotherapy is supported, although further research is necessary for firmer recommendations (Kleinberg, 2012).
Institutional Experience with Gliadel Wafer in Malignant Glioma
A study reviewing the use of Gliadel (polifeprosan 20 with carmustine implant) over 10 years in treating malignant glioma found no increase in perioperative morbidity with its use. In patients receiving Gliadel for glioblastoma multiforme, median survival improved following both primary and revision resection. These results suggest that Gliadel wafer is a safe option for the surgical treatment of malignant astrocytoma, contributing to the ongoing development of treatment strategies for these challenging malignancies (Attenello et al., 2008).
Zukünftige Richtungen
Future opportunities may result from personalized patient selection and potentially by utilizing this technology to deliver other agents or use of carmustine wafers in combination with immune therapies . Consideration of these issues is important for optimal use of this therapeutic approach and may be important as this technology and other local therapies are further developed in the future .
Eigenschaften
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid;decanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6.C10H18O4/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2-9H,1,10-11H2,(H,18,19)(H,20,21);1-8H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNJRBSXBYXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238165 | |
| Record name | Polifeprosan 20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Polifeprosan | |
CAS RN |
90409-78-2 | |
| Record name | Polifeprosan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polifeprosan 20 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polifeprosan 20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



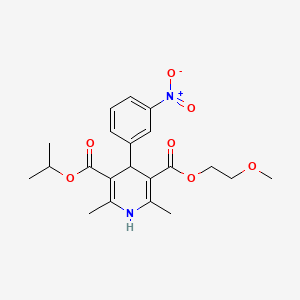
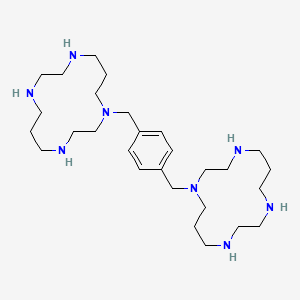
![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)
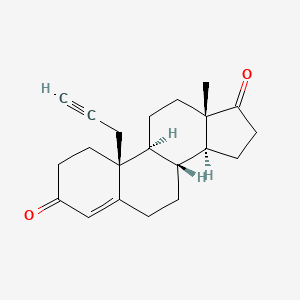
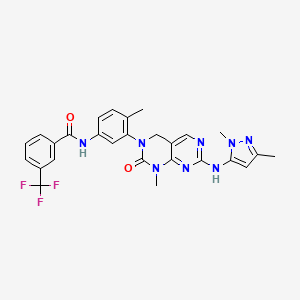
![5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B1678903.png)
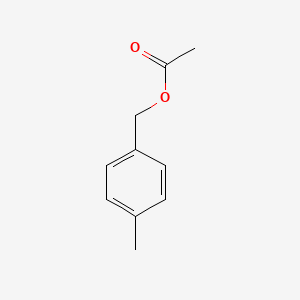
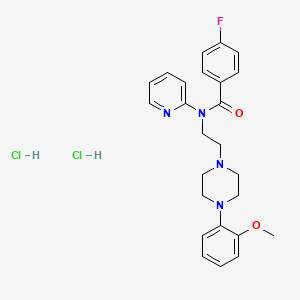
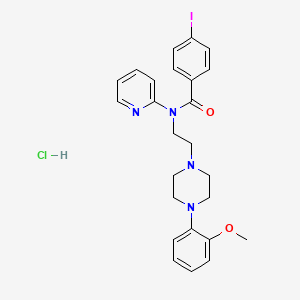
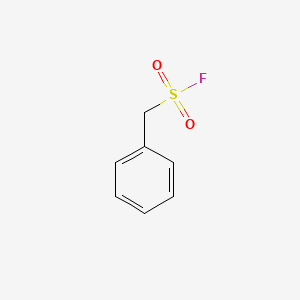
![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)
